N-Methyltetradecan-2-amine
Description
N-Methyltetradecan-2-amine (C15H33N) is a secondary amine featuring a 14-carbon (tetradecyl) chain with a methyl group attached to the nitrogen atom and an amine functional group at the second carbon position.
Properties
CAS No. |
39478-17-6 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N-methyltetradecan-2-amine |
InChI |
InChI=1S/C15H33N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16-3/h15-16H,4-14H2,1-3H3 |
InChI Key |
MIGAGPAEKKXRTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyltetradecan-2-amine can be synthesized through several methods. One common approach is the alkylation of secondary amines. For instance, the reaction of tetradecane with methylamine under controlled conditions can yield this compound. Another method involves the reductive amination of ketones or aldehydes with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity. Microwave-assisted and ultrasound-assisted synthesis techniques are also explored to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-Methyltetradecan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and various substituted amines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Methyltetradecan-2-amine has a broad range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the study of biological amines and their roles in cellular processes.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It finds applications in the production of surfactants, lubricants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-Methyltetradecan-2-amine involves its interaction with molecular targets such as enzymes and receptors. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. Its long carbon chain also allows it to interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Hydrophobicity : this compound’s long tetradecyl chain enhances hydrophobicity compared to shorter-chain analogues (e.g., N-Methylhex-5-en-2-amine) or aromatic derivatives (e.g., N-Methyl-2-phenylethylamine). This property makes it suitable for surfactant applications .
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine in 2-Chloro-N-methyldodecan-1-amine) increases reactivity in nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy in N-(4-Methoxyphenyl)-2-azulenylmethyleneimine) stabilize conjugated systems .
- Amine Position : Secondary amines (e.g., this compound) exhibit lower basicity than primary amines (e.g., N-Methyl-2-phenylethylamine) due to steric hindrance and reduced nitrogen lone-pair availability .
Key Research Findings
- Synthetic Scalability : Microwave-assisted synthesis (as used for N-methyl-benafine ) could optimize this compound production.
- Regulatory Considerations : Compounds like NDMA (N-Nitrosodimethylamine ) highlight the importance of avoiding nitrosamine contamination during synthesis.
- Spectroscopic Confirmation : NMR and IR data (e.g., for azulenylmethyleneimines ) are critical for verifying amine structures and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
